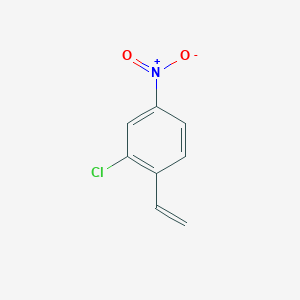
2-Chloro-1-ethenyl-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-ethenyl-4-nitrobenzene is an aromatic compound that contains a benzene ring substituted with a chlorine atom, an ethenyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethenyl-4-nitrobenzene typically involves multiple steps, starting from benzene. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Chlorination: Nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2-chloro-1-nitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced catalytic systems to ensure efficient production.
化学反応の分析
Types of Reactions
2-Chloro-1-ethenyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in the presence of a suitable base.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Compounds where the chlorine atom is replaced by another group.
Reduction: 2-Chloro-1-ethenyl-4-aminobenzene.
科学的研究の応用
2-Chloro-1-ethenyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of advanced materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biological molecules.
作用機序
The mechanism of action of 2-Chloro-1-ethenyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. The chlorine atom can be involved in substitution reactions, making the compound versatile in various chemical processes.
類似化合物との比較
Similar Compounds
2-Chloro-1-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain polymerization reactions.
1-Chloro-4-nitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
2-Chloro-1-ethenylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
2-Chloro-1-ethenyl-4-nitrobenzene is unique due to the presence of both the nitro and ethenyl groups, which confer distinct reactivity patterns and make it suitable for a wide range of applications in organic synthesis and industrial chemistry.
特性
CAS番号 |
130546-37-1 |
|---|---|
分子式 |
C8H6ClNO2 |
分子量 |
183.59 g/mol |
IUPAC名 |
2-chloro-1-ethenyl-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h2-5H,1H2 |
InChIキー |
MBNVQVQIBLWOBI-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


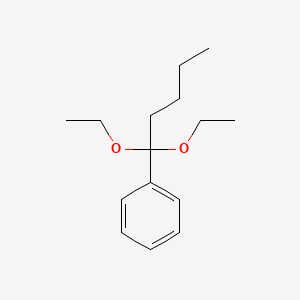

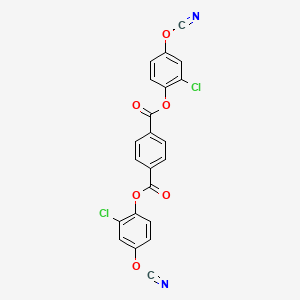
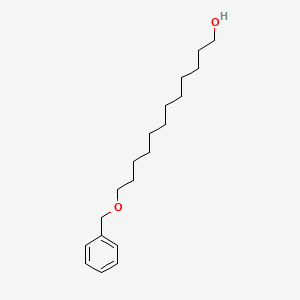
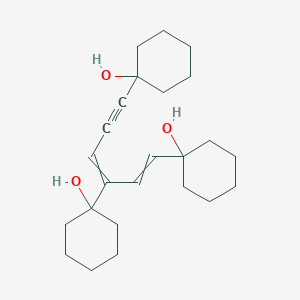


![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)

![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
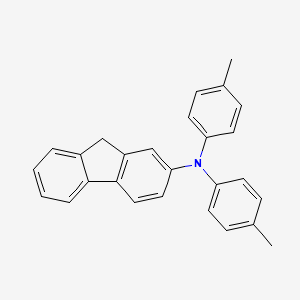
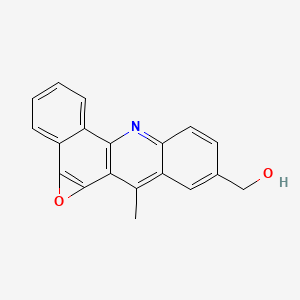
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
